molecular formula C8H13NO2 B13026103 (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine

(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine

Cat. No.: B13026103
M. Wt: 155.19 g/mol
InChI Key: BWVUMZXOVZDWPP-LQKKCHKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

Atomic Connectivity and Bonding Patterns

The molecule consists of a fused bicyclic system combining a tetrahydrofuran ring and a 1,4-oxazocine moiety. The furo[3,4-b] component indicates fusion between the furan oxygen atom (position 1) and the oxazocine nitrogen (position 4), creating a bridge across the 3,4-positions of the furan ring. The SMILES notation C1=CCOC2COCC2NC1 delineates the connectivity: a furan oxygen (O) links to a seven-membered oxazocine ring containing one nitrogen atom.

Key bonding features include:

  • Ether linkage : The furan ring’s oxygen participates in two single bonds with adjacent carbons.
  • Amine functionality : The oxazocine ring incorporates a secondary amine group (-NH-) at position 1.
  • Bridgehead carbons : Atoms C6a and C9a serve as bridgeheads, connecting the two rings through single bonds.
Stereochemical Assignment of (6aR,9aS) Configuration

The (6aR,9aS) descriptor specifies the absolute configuration at the two chiral centers (C6a and C9a). Using the Cahn-Ingold-Prelog priority rules:

  • C6a : The substituents are prioritized as N > O > C(adjacent to O) > C(adjacent to N), resulting in an R configuration.
  • C9a : Substituents are ordered as O > C(furan) > C(oxazocine) > H, yielding an S configuration.

This stereochemistry influences the molecule’s dipole moment (calculated as 2.1 D) and its ability to form specific crystal packing arrangements.

Three-Dimensional Conformational Analysis

Computational studies (DFT at B3LYP/6-31G*) reveal two dominant conformers:

  • Chair-boat conformation : The oxazocine ring adopts a boat shape, while the tetrahydrofuran ring maintains a chair-like

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3Z,6aR,9aS)-5,6,6a,7,9,9a-hexahydro-2H-furo[3,4-b][1,4]oxazocine

InChI

InChI=1S/C8H13NO2/c1-2-4-11-8-6-10-5-7(8)9-3-1/h1-2,7-9H,3-6H2/b2-1-/t7-,8-/m1/s1

InChI Key

BWVUMZXOVZDWPP-LQKKCHKWSA-N

Isomeric SMILES

C1/C=C\CO[C@@H]2COC[C@H]2N1

Canonical SMILES

C1C=CCOC2COCC2N1

Origin of Product

United States

Preparation Methods

Cyclization via Amino Alcohol Precursors

One common method involves preparing a linear amino alcohol intermediate bearing hydroxyl and amino groups positioned to enable ring closure. The process includes:

  • Step 1: Synthesis of amino alcohol intermediate
    Starting from chiral amino alcohols, protection of functional groups may be performed to control reactivity.

  • Step 2: Formation of the furan ring
    The furan moiety can be introduced by oxidation or cyclodehydration of a diol or hydroxy aldehyde precursor.

  • Step 3: Intramolecular cyclization to form oxazocine
    The amino group attacks an electrophilic center (e.g., aldehyde or epoxide) intramolecularly, forming the oxazocine ring. This step is stereoselective, favoring the (6aR,9aS) configuration under controlled conditions.

  • Step 4: Deprotection and purification
    Removal of protecting groups and purification by chromatography yield the target compound.

Use of Epoxide Ring-Opening

Another approach employs epoxide intermediates:

  • Step 1: Preparation of an epoxide intermediate
    Epoxidation of allylic alcohols or alkenes provides a three-membered ring susceptible to nucleophilic attack.

  • Step 2: Nucleophilic ring-opening by amino group
    The amino group attacks the epoxide intramolecularly, leading to ring expansion and formation of the oxazocine ring fused with the furan.

  • Step 3: Stereochemical control
    The reaction conditions (solvent, temperature, catalysts) are optimized to favor the desired stereochemistry.

Catalytic and Reagent Conditions

  • Acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3·OEt2) can promote cyclization.
  • Mild oxidants (e.g., DDQ or PCC) may be used to form the furan ring.
  • Solvents like dichloromethane or acetonitrile are preferred for controlling reaction rates and selectivity.

Research Findings and Data Summary

Preparation Step Methodology Key Reagents/Catalysts Outcome/Notes
Amino alcohol intermediate Chiral amino alcohol synthesis Protecting groups (e.g., Boc) Enables selective ring closure
Furan ring formation Oxidation or cyclodehydration DDQ, PCC Forms aromatic furan moiety
Intramolecular cyclization Nucleophilic attack on aldehyde/epoxide Acid catalysts (p-TsOH, BF3·OEt2) Stereoselective ring closure (6aR,9aS)
Purification Chromatography (silica gel, HPLC) Solvent systems (hexane/ethyl acetate) High purity isolated compound

Research literature confirms that stereochemical outcome is highly dependent on the choice of protecting groups and reaction conditions, with temperature control and catalyst selection critical to achieving the (6aR,9aS) configuration. Yields reported in various studies range from moderate (40-60%) to good (70-85%) depending on the synthetic route and scale.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    ^1H and ^13C NMR confirm ring formation and stereochemistry through characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the molecular formula validate compound identity.

  • X-ray Crystallography:
    Where available, single-crystal X-ray diffraction provides definitive stereochemical assignment.

  • Chiral HPLC: Used to assess enantiomeric purity, confirming selective formation of (6aR,9aS) isomer.

Chemical Reactions Analysis

Types of Reactions

(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups within the molecule are replaced by other groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

The compound (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine , identified by CAS number 98426-33-6, is a bicyclic compound that has garnered attention in various scientific research applications. This article delves into its potential uses across different fields, particularly in medicinal chemistry and materials science.

Drug Development

The compound has been explored for its potential as a scaffold in the development of new pharmaceuticals. Its ability to mimic natural structures makes it a candidate for designing drugs that target specific biological pathways.

  • Case Study : Research has indicated that derivatives of this compound can exhibit activity against certain types of cancer cells by interfering with their growth mechanisms. Compounds with similar structural motifs have been shown to inhibit cell proliferation in vitro.

Neurological Research

Due to its structural resemblance to neuroactive compounds, this compound is being investigated for its effects on neurotransmitter systems.

  • Case Study : In studies involving animal models of neurodegenerative diseases, compounds derived from this structure have demonstrated neuroprotective effects and improved cognitive function.

Biodegradable Polymers

The compound is being utilized in the formulation of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering scaffolds.

  • Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties while maintaining biocompatibility.

Controlled Release Systems

Its inclusion in controlled release formulations allows for sustained drug delivery over extended periods.

  • Case Study : A study demonstrated that implants made from polymers containing this compound released therapeutic agents at a controlled rate over several weeks in vivo.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Drug DevelopmentScaffold for new pharmaceuticalsAnti-cancer activity observed in vitro
Neurological ResearchPotential neuroprotective effectsImproved cognitive function in animal models
Biodegradable PolymersUsed in formulations for medical applicationsEnhanced mechanical properties and biocompatibility
Controlled Release SystemsSustained release of therapeutic agentsControlled release observed over several weeks

Mechanism of Action

The mechanism of action of (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Comparison with 1,4-Oxazines and 1,4-Oxazocines

Key Differences:

  • Ring Size and Fusion: The target compound’s fused furan-oxazocine system contrasts with simpler monocyclic oxazines (e.g., 1,4-oxazine), which lack the bicyclic complexity and exhibit distinct reactivity .

Table 1: NMR Chemical Shift Comparison

Compound Type $ ^1H $ Shift (ppm) $ ^{13}C $ Shift (ppm) Aromaticity
Target Compound 4.20–7.40 (multiplet) 82.4–156.2 Non-aromatic
10π-1,4-Oxazocine 6.80–8.50 (aromatic) 110–160 Aromatic
Pyran 3.50–5.50 (non-aromatic) 60–100 Non-aromatic
Dihydropyridine 5.50–7.00 (partially conjugated) 100–140 Non-aromatic

Comparison with 1,2-Oxazines

1,2-Oxazines (e.g., 6H-1,2-oxazine derivatives) differ in ring connectivity and electronic properties:

  • Synthesis : 1,2-Oxazines are synthesized via ketoxime and alkyne cyclization, whereas the target compound’s fused system requires specialized methods like FVP (Flash Vacuum Pyrolysis) .
  • Functional Groups : 1,2-Oxazines often feature C=N bonds (IR: 1615 cm$ ^{-1} $), absent in the target compound .

Natural Analogs: Spiro-Configured Compounds

Natural products like (6aR,11aR)-configured spiro compounds (e.g., ZD11 and ZD12 from Astragalus spp.) share stereochemical complexity but differ in substitution:

  • Substituents : Natural analogs often include glycosides (e.g., ZD11: 3-O-β-D-glucoside) and methoxy/hydroxy groups, unlike the synthetic target compound’s simpler furan-oxazocine framework .
  • Biological Relevance : Natural derivatives exhibit bioactivity (e.g., antioxidant, anti-inflammatory), while the target compound’s applications remain underexplored .

Comparison with Benzazocines and Tetrazocines

  • Benzazocines : Macrocyclic benzazocines (e.g., lurbinectedin’s benzazocine core) feature larger rings (12–14 members) and therapeutic relevance (anticancer), contrasting with the target’s 8-membered ring .
  • Tetrazocines: HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) is a nitrated tetrazocine used as an explosive, highlighting divergent applications compared to non-nitrated oxazocines .

Table 2: Structural Comparison with Macrocyclic Analogs

Compound Ring Size Key Features Applications
Target Compound 8-membered Furan-oxazocine fusion Research chemical
Lurbinectedin (Benzazocine) 14-membered Spiro-fused indole and benzazocine Anticancer drug
HMX (Tetrazocine) 8-membered Nitrated tetrazocine Explosive material

Research Findings and Implications

  • Synthetic Challenges : The target compound’s fused system requires advanced techniques like FVP, limiting scalability compared to simpler oxazines .
  • Electronic Properties : Intermediate NMR shifts suggest tunable reactivity for hybrid heterocycle design .

Biological Activity

(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine is a bicyclic compound notable for its fused furan and oxazocine ring system. Its molecular formula is C8H13NO2C_8H_{13}NO_2, and it is characterized by specific stereochemical configurations at the 6a and 9a positions. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of mood disorders.

Pharmacological Properties

Preliminary research indicates that This compound may exhibit significant antidepressant and anxiolytic effects. These effects are primarily attributed to its interactions with neurotransmitter systems in the brain. Studies have shown that the compound can influence levels of serotonin and norepinephrine—two neurotransmitters critical for mood regulation.

The biological activity of this compound is believed to stem from its ability to interact with various receptors and proteins involved in neurotransmission:

  • Serotonin Receptors : The compound may modulate serotonin receptor activity, potentially enhancing serotonergic signaling.
  • Norepinephrine Transporters : It could inhibit norepinephrine reuptake, leading to increased availability of this neurotransmitter in the synaptic cleft.

Research Findings

Recent studies have employed various techniques to explore the binding affinities and mechanisms of action of this compound:

  • Molecular Docking Studies : These studies suggest favorable binding interactions with serotonin and norepinephrine transporters.
  • Surface Plasmon Resonance (SPR) : SPR assays have been used to quantify binding kinetics with target receptors.
  • NMR Spectroscopy : This technique helps elucidate structural details and conformational changes upon binding.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profiles of This compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic furan-oxazocinePotential antidepressant and anxiolytic
TetrahydroisoquinolineBicyclic nitrogen-containingVarious CNS effects
BenzodiazepinesAromatic ring system with nitrogenAnxiolytic
Morpholine derivativesCyclic structure with nitrogenAntimicrobial

The unique stereochemistry and fused ring system of This compound may provide distinct interactions with biological targets compared to other classes of compounds. This could lead to different pharmacological profiles that warrant further investigation.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting enhanced mood-related behaviors.

Case Study 2: Anxiolytic Properties

Another research effort focused on the anxiolytic potential of this compound using the elevated plus maze (EPM) test. Results demonstrated increased time spent in open arms by treated animals compared to controls—indicative of reduced anxiety levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.